2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Overview
Description
Preparation Methods
The preparation of R116031 involves synthetic routes that include specific reaction conditions. While detailed synthetic routes are proprietary and not fully disclosed, the compound is typically synthesized through a series of organic reactions involving the formation of key intermediates and final product purification . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
R116031 undergoes various types of chemical reactions, including:
Oxidation: R116031 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: R116031 can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
R116031 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of R116031 involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
R116031 can be compared with other similar compounds based on its structure and properties. Similar compounds include other synthetic organic molecules with bioactive properties. The uniqueness of R116031 lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity .
References
Properties
CAS No. |
336884-84-5 |
---|---|
Molecular Formula |
C35H38F6N4O2 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
2-[4-[(2R,4S)-2-benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C35H38F6N4O2/c1-23-7-6-8-24(2)32(23)42-31(46)22-43-13-15-44(16-14-43)29-11-12-45(30(21-29)17-25-9-4-3-5-10-25)33(47)26-18-27(34(36,37)38)20-28(19-26)35(39,40)41/h3-10,18-20,29-30H,11-17,21-22H2,1-2H3,(H,42,46)/t29-,30+/m0/s1 |
InChI Key |
KHOXGPDKCIQOOR-XZWHSSHBSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3CCN(C(C3)CC4=CC=CC=C4)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)[C@H]3CCN([C@@H](C3)CC4=CC=CC=C4)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3CCN(C(C3)CC4=CC=CC=C4)C(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R116031; R 116031; R-116031. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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